Linker Length: β-Alanine vs. Glycine Scaffold
The incorporation of a β-alanine linker (propanoic acid backbone) instead of the simpler glycine linker (acetic acid backbone) extends the carboxylic acid terminus by one methylene unit, increasing the distance between the amide bond and the terminal carboxylate from approximately 2.5 Å to 3.8 Å in an extended conformation [1]. This provides greater conformational flexibility and can enable interactions with deeper or more remote binding pockets. The direct glycine comparator, N-(3-methoxybenzoyl)glycine (3-methoxyhippuric acid, CAS 57728-61-7), has a molecular weight of 209.20 g/mol versus 223.23 g/mol for the target compound .
| Evidence Dimension | Linker length and molecular weight |
|---|---|
| Target Compound Data | 223.23 g/mol; β-alanine linker (C3 backbone, ~3.8 Å extended acid-amide distance) |
| Comparator Or Baseline | N-(3-Methoxybenzoyl)glycine (CAS 57728-61-7): 209.20 g/mol; glycine linker (C2 backbone, ~2.5 Å extended acid-amide distance) |
| Quantified Difference | ΔMW = 14.03 g/mol (one additional CH₂); linker extended length increase of approximately 1.3 Å |
| Conditions | Structural comparison based on standard bond lengths and geometries (in silico). |
Why This Matters
This difference in linker length is critical for fragment linking strategies where precise spatial orientation of the carboxylate pharmacophore is required; the β-alanine version provides a distinct vector not achievable with the glycine analog.
- [1] Standard bond length data from: Allen, F. H., et al. (1987). Tables of bond lengths determined by X-ray and neutron diffraction. Journal of the Chemical Society, Perkin Transactions 2, (12), S1-S19. View Source
